molecular formula C12H21NO3 B13866705 Ethyl 3-(2-oxopiperidin-1-yl)pentanoate

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate

Cat. No.: B13866705
M. Wt: 227.30 g/mol
InChI Key: JXLKODJCTCYVNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-oxopiperidin-1-yl)butanoate
  • Ethyl 3-(2-oxopiperidin-1-yl)hexanoate
  • Ethyl 3-(2-oxopiperidin-1-yl)propanoate

Uniqueness

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 3-(2-oxopiperidin-1-yl)pentanoate

InChI

InChI=1S/C12H21NO3/c1-3-10(9-12(15)16-4-2)13-8-6-5-7-11(13)14/h10H,3-9H2,1-2H3

InChI Key

JXLKODJCTCYVNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)N1CCCCC1=O

Origin of Product

United States

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